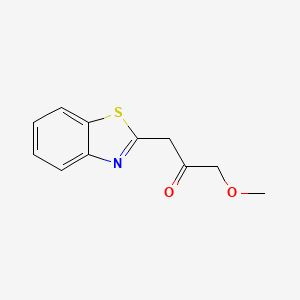
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- typically involves the reaction of 2-aminothiophenol with an appropriate ketone under specific conditions. One common method involves the use of a copper-catalyzed coupling reaction, where 2-aminothiophenol reacts with a ketone in the presence of a copper catalyst to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent probes and dyes for various applications.
作用机制
The mechanism of action of 2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- involves its interaction with specific molecular targets. For instance, it can bind to the BH3 binding groove of BCL-2 family proteins, inhibiting their anti-apoptotic activity. This leads to the activation of the apoptotic pathway, resulting in programmed cell death of cancer cells . The compound’s ability to interact with other molecular targets and pathways is also being explored in ongoing research .
相似化合物的比较
Similar Compounds
2-Propanone, 1-(2-benzothiazolylthio)-: Another benzothiazole derivative with similar biological activities.
2-Propanone, 1-(2-benzothiazolyl)-: A closely related compound with slight structural differences.
Uniqueness
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- stands out due to its unique methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .
属性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-2-yl)-3-methoxypropan-2-one |
InChI |
InChI=1S/C11H11NO2S/c1-14-7-8(13)6-11-12-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3 |
InChI 键 |
IFJOBZHEXXZQGP-UHFFFAOYSA-N |
规范 SMILES |
COCC(=O)CC1=NC2=CC=CC=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















